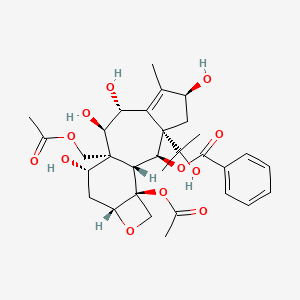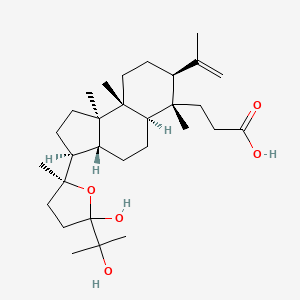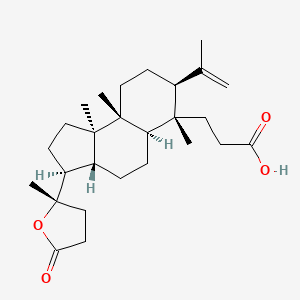
2,6,16-考拉三醇 2-O-β-D-异吡喃糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is a natural diterpenoid compound found in certain plants, such as Pteris cretica. It consists of a kauranetriol molecule linked to a beta-D-allopyranoside group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
科学研究应用
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside has several scientific research applications, including:
Chemistry: It is used as a reference standard and natural product for research related to life sciences.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new pharmaceuticals and other biologically active compounds.
安全和危害
While specific safety and hazard information for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is not available from the web search results, general laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, and avoiding skin contact .
准备方法
Synthetic Routes and Reaction Conditions
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside can be isolated from natural sources, particularly from plants like Pteris cretica. The isolation process typically involves extraction with organic solvents followed by chromatographic purification to obtain the pure compound.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. Most of the available compound is obtained through extraction from natural sources.
化学反应分析
Types of Reactions
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
作用机制
The exact mechanism of action of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
相似化合物的比较
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside can be compared with other similar compounds, such as:
- 2,16-Kauranediol
- 2,16-Kauranediol 2-O-beta-D-allopyranoside
- 2,6,16-Kauranetriol
- Creticoside C
- 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside
- Pterokaurane R
- ent-Kaurane-16beta,19,20-triol
- Dayecrystal A
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside lies in its specific combination of functional groups and its potential biological activities.
属性
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13R,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14-,15-,16-,17+,18-,19-,20-,21-,22-,24+,25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKNTHMUHXNDHJ-GMOWVNSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Potassium;2-[5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B1151808.png)
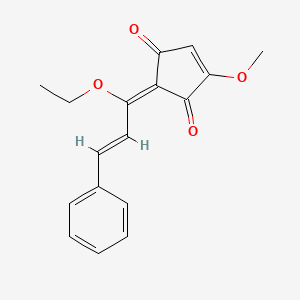
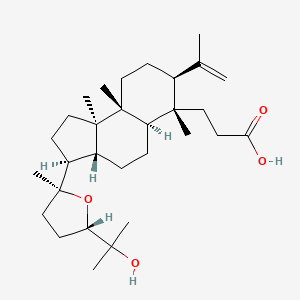

![[(2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1151813.png)

